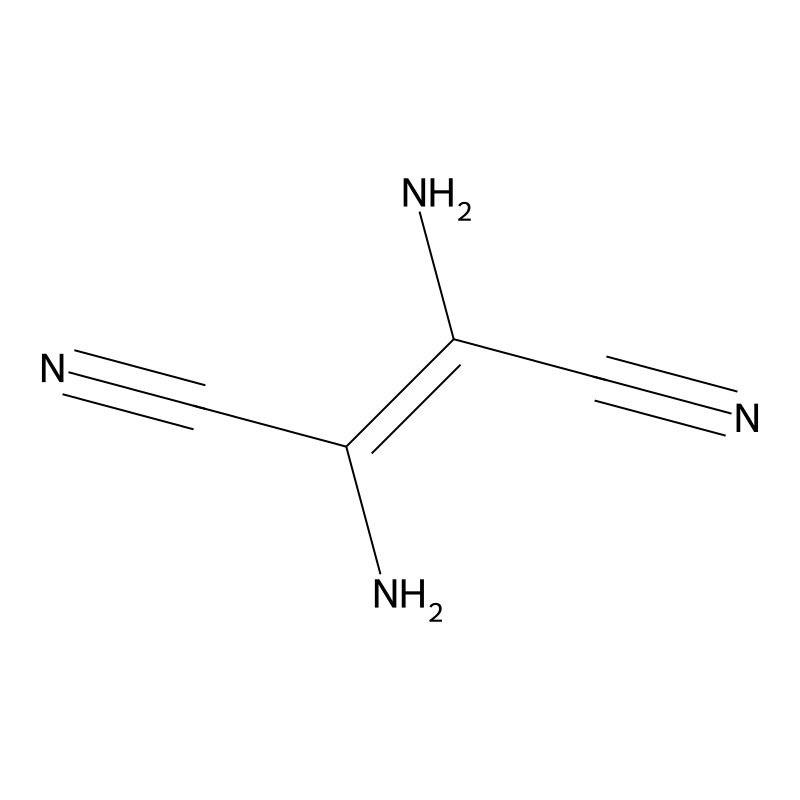

2,3-Diamino-2-butenedinitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,3-Diamino-2-butenedinitrile, also known as diaminomaleonitrile, is a chemical compound with the molecular formula and a CAS number of 18514-52-8. This compound features two amino groups and two nitrile groups attached to a butenediene backbone, making it a unique member of the dinitrile family. It is characterized by its potential for various chemical transformations and biological activities, particularly under specific conditions such as UV light exposure.

- Oxidation: The compound can be oxidized to yield different products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate.

- Reduction: Reduction reactions can produce amines and other derivatives, often utilizing reducing agents like lithium aluminum hydride.

- Substitution: The amino and nitrile groups can engage in substitution reactions, leading to various substituted derivatives.

Major Products Formed

The reactions involving 2,3-diamino-2-butenedinitrile can lead to the formation of:

The biological activity of 2,3-diamino-2-butenedinitrile has been studied primarily in the context of its photochemical properties. Upon exposure to UV light (wavelengths greater than 295 nm), this compound undergoes photoinduced hydrogen-atom transfer, resulting in the generation of tautomers that include ketenimine structures. This transformation is significant in biochemical pathways and has implications for pharmacokinetics due to its solubility characteristics (5 g/L at 25 ºC) .

The synthesis of 2,3-diamino-2-butenedinitrile can be achieved through several methods:

- Polymerization of Hydrogen Cyanide: This method involves the polymerization of hydrogen cyanide to form tetramers that subsequently react to yield the desired compound.

- Advanced Industrial Techniques: In industrial settings, high-pressure reactors and continuous flow systems are employed to optimize yield and purity. These methods allow for controlled reaction conditions that enhance product consistency .

2,3-Diamino-2-butenedinitrile has several applications:

- Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds.

- Pharmaceuticals: Due to its biological activity, it is investigated for potential applications in drug development.

- Material Science: The compound's unique properties may find uses in developing new materials with specific functionalities .

Studies on the interactions of 2,3-diamino-2-butenedinitrile focus on its photochemical behavior and mechanisms. When isolated in inert environments (like argon matrices) and exposed to UV light, significant transformations occur that are crucial for understanding its reactivity and potential applications in photochemistry . The interactions with other molecules during these transformations can lead to diverse products, emphasizing the importance of environmental factors such as temperature and light intensity.

Several compounds share structural similarities with 2,3-diamino-2-butenedinitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3-butenedinitrile | C4H4N4 | Contains one amino group; less reactive than diaminomaleonitrile. |

| Maleonitrile | C4H4N2 | Lacks amino groups; used primarily as a building block in organic synthesis. |

| 1,2-Diaminopropane | C3H10N2 | Aliphatic diamine; used in diverse applications including pharmaceuticals. |

Uniqueness of 2,3-Diamino-2-butenedinitrile

What sets 2,3-diamino-2-butenedinitrile apart from these compounds is its specific arrangement of functional groups (two amino and two nitrile), which allows for unique reactivity patterns not observed in simpler derivatives. Its ability to undergo significant photochemical transformations under UV light further enhances its uniqueness as a versatile compound in both chemical synthesis and biological studies .

The tetramerization of HCN to form DAMN is a cornerstone reaction in prebiotic chemistry. This process involves the stepwise oligomerization of HCN monomers, with the tetramer (HCN)₄ identified as DAMN’s precursor. Under mildly alkaline aqueous conditions (pH 7–10), HCN undergoes spontaneous polymerization, where hydrolysis and C–C bond formation compete. At concentrations above 0.1 M and temperatures between 0–60°C, tetramerization dominates, facilitated by eutectic phase concentration during freezing.

A critical intermediate in this pathway is iminoacetonitrile, the HCN dimer, whose formation is rate-determining in polymerization. Quantum chemical simulations confirm that base-catalyzed dimerization proceeds via nucleophilic addition, with activation energies consistent with prebiotic environments. Subsequent trimerization yields aminomalononitrile (AMN), which further reacts with HCN to form DAMN. This hierarchical assembly is supported by kinetic studies showing DAMN’s stability in neutral or slightly basic solutions, enabling its accumulation in prebiotic pools.

DAMN’s prebiotic relevance is underscored by its role as a precursor to nucleobases. Photochemical rearrangement of DAMN under UV light generates 4-aminoimidazole-5-carbonitrile (AICN), a direct precursor to purines like adenine. Additionally, DAMN reacts with aldehydes (e.g., acetaldehyde) via aldolization, forming cyclic aminal structures that could seed proto-metabolic networks.

Table 1: Key HCN Oligomers and Their Roles in Prebiotic Chemistry

| Oligomer | Formula | Role in DAMN Synthesis |

|---|---|---|

| HCN dimer | C₂H₂N₂ | Rate-limiting intermediate |

| HCN trimer | C₃H₃N₃ | Precursor to DAMN |

| HCN tetramer | C₄H₄N₄ | Direct precursor to DAMN |

Solid-State Polymerization Mechanisms Under Varied Thermodynamic Conditions

Solid-state polymerization (SSP) of DAMN offers a route to conjugated polymers with applications in materials science. Solvothermal polymerization (STP) in n-alcohols (e.g., n-butanol, n-hexanol) at 80–170°C produces DAMN-derived polymers with tunable properties. Reaction efficiency correlates with solvent chain length: longer alcohols (e.g., n-hexanol) yield higher molecular weight polymers due to reduced solvent polarity and enhanced monomer alignment.

DSC studies reveal a multi-step SSP mechanism for DAMN, initiated by thermally induced hydrogen-atom transfer. The process exhibits autocatalytic kinetics, described by the Sestak-Berggren model, with three distinct stages: nucleation, chain propagation, and termination. Hydrothermal polymerization at 80°C in water produces crosslinked polymers via cyanide group hydration, whereas STP in alcohols favors linear growth through nitrile coupling.

Table 2: Solvothermal Polymerization Conditions for DAMN

Catalytic Systems for Controlled Oligomerization Processes

Catalytic control of HCN oligomerization is essential for selective DAMN synthesis. Base catalysis (e.g., NH₃, carbonate ions) accelerates dimerization by deprotonating HCN, stabilizing the transition state via charge delocalization. At pH 9.2, the dimerization rate constant reaches 0.096 L/mol·day at 40°C, enabling DAMN formation on prebiotically relevant timescales.

Mineral surfaces, particularly clays and sulfides, may have acted as prebiotic catalysts by templating HCN alignment and lowering activation barriers. Computational studies suggest that TiO₂ and SiO₂ surfaces facilitate HCN adsorption, promoting head-to-tail dimerization via Lewis acid-base interactions. However, excessive catalysis can divert pathways toward hydrolysis, emphasizing the need for pH and temperature moderation.

Recent advances employ ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) as green solvents for DAMN synthesis. These media enhance reaction rates by stabilizing polar intermediates while suppressing side reactions. Despite progress, achieving stereochemical control remains a challenge, as DAMN’s cis-configuration is thermodynamically favored but kinetically labile under catalytic conditions.

Matrix isolation studies of 2,3-Diamino-2-butenedinitrile have revealed significant insights into ultraviolet-induced tautomeric equilibria, particularly through the characterization of ketenimine tautomers formed during photochemical transformations. Under cryogenic conditions in argon matrices at 12 K, 2,3-Diamino-2-butenedinitrile monomers undergo photoinduced hydrogen-atom transfer processes that generate distinct tautomeric forms [1].

The primary tautomeric transformation involves the conversion of the original 2,3-Diamino-2-butenedinitrile structure to a ketenimine tautomer through hydrogen-atom transfer from an amino group to the nitrogen atom of one of the nitrile groups. This process occurs most readily upon exposure to ultraviolet light with wavelengths greater than 295 nanometers, demonstrating clear wavelength dependence in the tautomeric equilibrium establishment [1].

Spectroscopic characterization using Fourier transform infrared spectroscopy coupled with density functional theory calculations at the B3LYP/6-311++G(d,p) level has identified multiple ketenimine isomers and conformers. The ketenimine tautomer exhibits characteristic infrared absorption bands at 2026 cm⁻¹ corresponding to the antisymmetric stretching vibration of the C=C=N fragment, at 906 cm⁻¹ for the bending of the C=N-H fragment, and at 1572 cm⁻¹ for the stretching vibration of the C=N bond in the imine group [1].

The equilibrium between different tautomeric forms depends significantly on the incident ultraviolet wavelength. At wavelengths greater than 320 nanometers, slow ketenimine formation occurs, while more vigorous tautomeric conversion is observed at wavelengths greater than 295 nanometers. The presence of multiple infrared bands in the 2055-2019 cm⁻¹ range suggests the formation of different ketenimine isomers or conformers, indicating complex tautomeric equilibria involving E/Z orientations of the imine group and trans/cis configurations around the central carbon-carbon bond [1].

Wavelength-Dependent [2+2] Cycloaddition Pathways

The photochemical behavior of 2,3-Diamino-2-butenedinitrile demonstrates distinct wavelength-dependent pathways that influence both tautomeric equilibria and subsequent cycloaddition processes. While direct [2+2] cycloaddition pathways have not been extensively documented for this specific compound, the wavelength-dependent photochemical transformations provide important insights into photoinduced molecular rearrangements [1].

Matrix isolation studies have revealed that exposure to different ultraviolet wavelengths leads to distinct photochemical outcomes. At wavelengths greater than 360 nanometers and greater than 335 nanometers, no detectable photochemical transformations occur, indicating insufficient photon energy to initiate molecular rearrangements. However, at wavelengths greater than 320 nanometers, hydrogen-atom transfer processes begin to occur, leading to the formation of ketenimine tautomers through intramolecular rearrangement rather than intermolecular cycloaddition [1].

The wavelength dependence becomes more pronounced at shorter wavelengths. Exposure to ultraviolet light with wavelengths greater than 295 nanometers results in more vigorous ketenimine formation, while wavelengths greater than 270 nanometers facilitate the formation of 4-amino-1H-imidazole-5-carbonitrile through cyclization processes. This cyclization represents a form of intramolecular cycloaddition that involves cleavage of one carbon-carbon bond and formation of a new carbon-nitrogen bond [1].

Time-dependent density functional theory calculations have provided mechanistic insights into these wavelength-dependent processes. The computed ultraviolet spectra reveal that different electronic transitions are accessible at different wavelengths, with the trans isomer (2,3-Diaminofumaronitrile) exhibiting longer wavelength absorption compared to other isomers. This differential absorption behavior explains why certain photoproducts are preferentially formed at specific wavelengths and why intermediates like the trans isomer are rapidly consumed under ultraviolet irradiation [1].

Transient Species Characterization Through Time-Resolved Spectroscopy

The characterization of transient species in 2,3-Diamino-2-butenedinitrile photochemistry has been achieved primarily through matrix isolation infrared spectroscopy combined with computational analysis, providing detailed information about short-lived intermediates formed during photochemical transformations [1].

Matrix isolation conditions at 12 K in argon provide an ideal environment for trapping and characterizing transient species that would be difficult to observe under normal conditions. The primary transient species identified include ketenimine tautomers and the cyclized product 4-amino-1H-imidazole-5-carbonitrile. The ketenimine tautomer, characterized by its intense infrared absorption at 2026 cm⁻¹, represents a key intermediate in the photochemical transformation pathway [1].

Spectroscopic analysis reveals that the ketenimine tautomer exists in multiple conformational forms, as evidenced by satellite bands at 2055, 2030, and 2019 cm⁻¹ accompanying the main absorption at 2026 cm⁻¹. These multiple bands indicate either different isomeric forms or matrix site effects, both of which are characteristic of transient species trapped in solid matrices. The Zt isomer of the ketenimine form provides the best match with experimental infrared spectra, suggesting preferential formation of this specific conformer under the experimental conditions [1].

The formation mechanism of transient species involves photoinduced hydrogen-atom transfer as the primary process. Upon ultraviolet excitation, hydrogen atoms migrate from amino groups to nitrile fragments, generating the ketenimine intermediate. This intermediate can subsequently undergo further transformations, including cyclization to form the imidazole derivative. The time evolution of these processes depends on the incident wavelength and the specific electronic transitions involved [1].

Computational modeling using density functional theory has been essential for interpreting experimental observations of transient species. The calculated infrared spectra for different possible intermediates allow for definitive identification of the species present in the matrix. The agreement between theoretical predictions and experimental observations confirms the presence of specific tautomeric forms and provides confidence in the proposed reaction mechanisms [1].